molecular formula C6H8ClN3S2 B1461630 4-(4-Chloro-1,2,5-thiadiazol-3-yl)thiomorpholine CAS No. 173053-53-7

4-(4-Chloro-1,2,5-thiadiazol-3-yl)thiomorpholine

Cat. No. B1461630
CAS RN: 173053-53-7
M. Wt: 221.7 g/mol
InChI Key: QMLPYAPOUIICGI-UHFFFAOYSA-N
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Description

“4-(4-Chloro-1,2,5-thiadiazol-3-yl)thiomorpholine” is a pharmaceutical intermediate . It is also known as Timolol Impurity F, Timolol USP Related Compound F, and Timolol Maleate Imp F (EP) . The molecular formula is C6H8ClN3OS and the molecular weight is 205.67 . It belongs to the API family of Timolol Maleate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H8ClN3OS . The exact mass is 205.007661 g/mol .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Synthesis and Evaluation of Derivatives:
    • 1,2,5-thiadiazole derivatives, including those related to 4-(4-Chloro-1,2,5-thiadiazol-3-yl)thiomorpholine, are synthesized and explored for their potential in antibacterial applications. One such derivative showed moderate inhibition against Mycobacteria tuberculosis. The study emphasizes the significance of the 1,2,5-thiadiazole moiety in medicinal applications, indicating a direction for future research in developing more effective analogs (Mali, Sawant, Chaudhari, & Mandewale, 2019).
    • Thiadiazole and thiomorpholine derivatives are synthesized and evaluated for their antimicrobial properties. It is found that these compounds, due to their unique structural composition, exhibit considerable antimicrobial activities, suggesting their potential use in therapeutic applications (Kardile & Kalyane, 2010).

Antiproliferative Properties

  • Antiproliferative and Antimicrobial Activity of Schiff Bases:
    • Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for their biological activities. These compounds exhibited high DNA protective ability and significant antimicrobial activity against specific strains. Moreover, some compounds demonstrated notable cytotoxicity on cancer cell lines, suggesting their potential in cancer therapy (Gür et al., 2020).

Enzymatic Synthesis

  • Lipase-catalyzed Resolution:
    • The compound has been used as an intermediate in the lipase-catalyzed resolution process, which is a critical step in the synthesis of enantiomerically enriched compounds, demonstrating its role in advanced synthetic chemistry (Kamal, Krishnaji, & Khan, 2008).

Agrochemical Lead Molecules

  • Development of Fungicides:
    • Thiadiazole-containing compounds are explored for their potential as agrochemical lead molecules, particularly as fungicides. This research is crucial for the development of novel agricultural compounds to combat plant diseases, highlighting the versatility of thiadiazole derivatives in various fields (Fan et al., 2010).

properties

IUPAC Name

4-(4-chloro-1,2,5-thiadiazol-3-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S2/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLPYAPOUIICGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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